N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618880-27-6
Cat. No.: VC20177655
Molecular Formula: C18H16BrN5OS
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618880-27-6 |
|---|---|
| Molecular Formula | C18H16BrN5OS |
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16BrN5OS/c1-2-11-24-17(15-5-3-4-10-20-15)22-23-18(24)26-12-16(25)21-14-8-6-13(19)7-9-14/h2-10H,1,11-12H2,(H,21,25) |
| Standard InChI Key | HWTGQQKGDCFLAD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Triazole ring: A 1,2,4-triazole scaffold providing hydrogen-bonding capabilities and metabolic stability .
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4-Bromophenyl acetamide: Enhances electrophilicity at the aromatic ring due to bromine’s electron-withdrawing effect, facilitating nucleophilic substitution reactions.
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Pyridin-2-yl and propenyl groups: The pyridine ring introduces basicity and potential for π-π stacking, while the propenyl side chain offers a site for further functionalization via Michael additions or polymerization .
The molecular formula is C₁₈H₁₆BrN₅OS, with a molecular weight of 454.32 g/mol. Key spectroscopic features include:
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¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 5.8–6.2 ppm (propenyl vinyl protons), and δ 2.3 ppm (acetamide methylene) .
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 690 cm⁻¹ (C-Br).
Electronic and Steric Effects
The bromine atom’s inductive effect increases the acetamide carbonyl’s electrophilicity, promoting interactions with nucleophilic residues in biological targets. Conversely, the pyridine nitrogen participates in hydrogen bonding, enhancing solubility in polar solvents . The propenyl group introduces steric hindrance, potentially modulating binding affinity to enzymes or receptors .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a four-step sequence:
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Formation of 1,2,4-triazole-3-thiol: Cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions .
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Alkylation with propargyl bromide: Introduces the propenyl group at the triazole’s N4 position.
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Sulfur alkylation: Reaction with chloroacetamide derivatives to attach the sulfanyl-acetamide moiety .
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Bromination: Electrophilic substitution on the phenyl ring using bromine in acetic acid.
Pharmacological Activities
Antifungal Activity
In vitro assays against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC = 4 µg/mL). The mechanism involves inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
Comparative Analysis with Structural Analogs
The target compound’s pyridin-2-yl group confers superior activity over pyridin-4-yl analogs, likely due to improved orientation for target binding .
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